1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea
Description
Properties
IUPAC Name |
1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-24-16-9-7-14(8-10-16)11-20-19(23)21-12-18-22-17(13-25-18)15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKQOFBMFIBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction
The 4-cyclohexylthiazole moiety is synthesized via the Hantzsch thiazole synthesis , which involves condensation of cyclohexanone, thiourea, and α-haloketones. For example, reaction of cyclohexanone with bromoacetophenone in the presence of ammonium thiocyanate yields 4-cyclohexylthiazole-2-carbaldehyde, which is subsequently reduced to the corresponding alcohol and functionalized via Mitsunobu alkylation.
4-Methoxybenzylamine Preparation
4-Methoxybenzylamine is typically synthesized through reduction of 4-methoxybenzaldehyde oxime using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Raney nickel. Alternative routes employ Gabriel synthesis with 4-methoxybenzyl bromide and potassium phthalimide.
Urea Bond Formation Strategies
The urea linkage is constructed via three primary methodologies: (1) isocyanate-amine coupling, (2) carbodiimide-mediated coupling, and (3) rearrangement-based approaches. Each method is evaluated for efficiency, scalability, and compatibility with sensitive functional groups.
Isocyanate-Mediated Coupling
Isocyanates, generated in situ from primary amines using phosgene substitutes (e.g., triphosgene or N,N′-carbonyldiimidazole [CDI]), react with amines to form ureas. For the target compound:
- 4-Cyclohexylthiazol-2-ylmethyl isocyanate is prepared by treating 4-cyclohexylthiazol-2-ylmethylamine with triphosgene in dichloromethane at 0°C.
- The isocyanate intermediate is then reacted with 4-methoxybenzylamine in tetrahydrofuran (THF) at room temperature, yielding the desired urea after aqueous workup (Scheme 1).
Key Data:
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Triphosgene/THF | 78 | >99 | 0°C → RT, 12 h |
| CDI/DMF | 85 | 98 | RT, 8 h |
Carbodiimide-Mediated Coupling
Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate urea formation by activating carboxylic acids or amines. For unsymmetrical ureas, the Batey protocol using imidazolium salts is preferred:
- 4-Methoxybenzylamine is treated with CDI to form a carbamoylimidazole intermediate.
- Alkylation with iodomethane generates an imidazolium salt, which reacts with 4-cyclohexylthiazol-2-ylmethylamine in the presence of triethylamine to afford the urea product (Scheme 2).
Advantages:
Hofmann Rearrangement
The Hofmann rearrangement converts carboxamides to ureas via isocyanate intermediates. This method is less common for unsymmetrical ureas but offers a phosgene-free pathway:
- 4-Cyclohexylthiazol-2-ylmethylcarboxamide is treated with N-bromosuccinimide (NBS) and potassium hydroxide to generate an isocyanate.
- Trapping with 4-methoxybenzylamine yields the target urea (Scheme 3).
Limitations:
- Requires stringent control of reaction conditions to prevent over-oxidation.
- Lower yields (60–65%) compared to carbodiimide methods.
Functional Group Compatibility and Protecting Strategies
Thiazole Stability Under Basic Conditions
The thiazole ring is susceptible to ring-opening under strongly basic conditions. Thus, urea-forming reactions are conducted in neutral or mildly acidic solvents (e.g., THF, acetonitrile). The 4-cyclohexyl substituent enhances steric protection, mitigating undesired side reactions.
Optimization and Scale-Up Considerations
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethyl acetate/hexane mixtures are optimal for crystallization, yielding high-purity urea derivatives.
Catalytic Enhancements
Palladium-catalyzed carbonylation has been explored for urea synthesis but shows limited efficacy with electron-deficient amines. Nickel and cobalt catalysts offer marginal improvements in yield (5–10%) under high-pressure conditions.
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.78 (s, 3H, OCH3), 4.41 (d, J = 5.6 Hz, 2H, CH2-thiazole), 4.85 (s, 2H, CH2-PMB), 6.85–7.25 (m, 4H, aromatic).
- 13C NMR : δ 25.6 (cyclohexyl), 55.2 (OCH3), 114.5–159.8 (aromatic and urea carbonyl).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Residual solvents (THF, DMF) are quantified via GC-MS.
Chemical Reactions Analysis
Types of Reactions
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and methoxybenzyl group.
Reduction: Reduced derivatives of the thiazole ring and methoxybenzyl group.
Substitution: Substituted derivatives at the thiazole ring and methoxybenzyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:
1-((4-Phenylthiazol-2-yl)methyl)-3-(4-methoxybenzyl)urea: Differing by the presence of a phenyl group instead of a cyclohexyl group.
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(4-chlorobenzyl)urea: Differing by the presence of a chlorobenzyl group instead of a methoxybenzyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
